2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H4ClNOS. It is characterized by a fused ring system containing both thiophene and pyrrole moieties, with a chlorine atom and an aldehyde functional group attached.
Scientific Research Applications
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Safety and Hazards
Future Directions
The future directions for the study of “2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities . More research is needed to fully understand the properties and potential applications of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorothiophene with a suitable pyrrole derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: 2-Chloro-4H-thieno[3,2-b]pyrrole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it can inhibit lysine-specific demethylases, which play a role in gene regulation and are targets for cancer therapy . The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions with the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have shown activity against hepatitis C virus and other viruses.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: Used as host materials for high triplet energy materials.
Uniqueness
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds and advanced materials .
Properties
IUPAC Name |
2-chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7-2-5-6(11-7)1-4(3-10)9-5/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGPWZKQOBAUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC(=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.